2-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide
Description
The compound 2-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a benzamide derivative featuring a 1,2,4-oxadiazole core, a substituted imidazole ring, and a 3,4-dimethoxyphenyl group. The chloro and dimethoxy groups likely influence lipophilicity and binding interactions, while the oxadiazole and imidazole rings may contribute to hydrogen bonding or metal coordination .
Properties
IUPAC Name |
2-chloro-N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN5O4/c1-35-23-12-9-18(13-24(23)36-2)25-31-27(37-32-25)22-15-33(16-29-22)14-17-7-10-19(11-8-17)30-26(34)20-5-3-4-6-21(20)28/h3-13,15-16H,14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYMWFGPKYLYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide (CAS Number: 1111035-18-7) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A chlorine atom at the 2-position of the benzamide moiety.
- An oxadiazole ring which is known for its diverse biological activities.
- A dimethoxyphenyl group , enhancing its lipophilicity and potentially its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C27H22ClN5O4 |
| Molecular Weight | 515.9 g/mol |
| CAS Number | 1111035-18-7 |
Anticancer Properties
Research indicates that compounds containing oxadiazole and imidazole moieties exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines.
-
Mechanism of Action :
- The compound may exert its anticancer effects by inhibiting specific enzymes involved in cell proliferation and survival pathways. For instance, studies have demonstrated inhibition of Histone Deacetylases (HDAC) and Carbonic Anhydrase (CA) , both of which are implicated in cancer progression .
- Molecular docking studies suggest strong binding affinities to targets such as EGFR and Src , which are critical in cancer signaling pathways .
-
Case Studies :
- A study screened various oxadiazole derivatives against multiple cancer cell lines including SNB-75 (CNS cancer) and UO-31 (renal cancer), reporting significant growth inhibition percentages . The compound exhibited IC50 values comparable to leading anticancer agents.
- Another investigation highlighted the efficacy of similar compounds against leukemia and breast cancer cell lines, with notable growth inhibition percentages reported .
Antimicrobial Activity
The presence of both oxadiazole and imidazole rings suggests potential antimicrobial properties. Research has indicated that compounds with these structures can demonstrate activity against a range of bacterial and fungal pathogens.
- Mechanism :
- Findings :
Summary of Research Findings
The following table summarizes key findings from research on similar compounds:
| Compound Name | Activity Type | IC50 Value (µM) | Cell Line/Pathogen |
|---|---|---|---|
| 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | Anticancer | 0.67 | PC-3 prostate cancer |
| N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl) thioacetamide | Anticancer | 0.24 | EGFR |
| Various oxadiazole derivatives | Antimicrobial | N/A | Various bacteria/fungi |
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Diversity : The target compound’s 1,2,4-oxadiazole and imidazole systems contrast with thiadiazole (compound 6, 8a) or triazole (compound 9c) cores in analogs. Oxadiazoles are electron-deficient, enhancing metabolic stability compared to thiadiazoles .
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound may improve solubility and π-π stacking versus the lipophilic trifluoromethyl group in diflufenican .
- Synthetic Complexity : Multi-step synthesis is inferred for the target compound, whereas analogs like 8a and 6 utilize straightforward cyclization or condensation reactions .
Spectral and Analytical Data
- IR Spectroscopy : The target compound’s benzamide C=O stretch (~1670–1700 cm⁻¹) aligns with analogs (e.g., 1605–1719 cm⁻¹ in compounds 6, 8a, and 9c), confirming amide bond integrity .
- NMR Spectroscopy : Aromatic protons in the dimethoxyphenyl group (δ ~6.8–7.5 ppm) and imidazole/oxadiazole protons (δ ~8.0–8.5 ppm) would distinguish it from analogs like 8a, which show acetylpyridine CH₃ signals (δ 2.49 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
